molecular formula C10H10BrNO B8745168 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine

6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine

Cat. No.: B8745168
M. Wt: 240.10 g/mol
InChI Key: CNKKSSRLUQVXOB-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a pyrano[3,2-b]pyridine core structure with a bromine atom at the 6th position and two methyl groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-aminopyridine in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the pyridine ring or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-2,2-dimethyl-2H-pyrano[3,2-b]pyridine, while oxidation with potassium permanganate can introduce a hydroxyl group at the 6th position.

Scientific Research Applications

6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyrano[3,2-b]pyridine core structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2H-pyrano[3,2-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Chloro-2,2-dimethyl-2H-pyrano[3,2-b]pyridine: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    2,2-Dimethyl-2H-pyrano[3,2-b]quinoline: Contains a quinoline ring instead of a pyridine ring, which may affect its electronic properties and reactivity.

Uniqueness

6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine is unique due to the presence of the bromine atom, which can be used as a handle for further functionalization

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-2,2-dimethylpyrano[3,2-b]pyridine

InChI

InChI=1S/C10H10BrNO/c1-10(2)6-5-7-8(13-10)3-4-9(11)12-7/h3-6H,1-2H3

InChI Key

CNKKSSRLUQVXOB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=N2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 2-methyl-3-butyn-2-ol (21) in acetonitrile (6 mL) was added DBU (0.80 mL, 6.61 mmol) at 0° C., then TFAA was added dropwise, also at 0° C. The reaction was stirred for 30 min. In another round bottom flask, DBU (0.80 mL, 6.61 mmol) was added to a solution of 2-bromo-5-hydroxy pyridine (1 g, 5.75 mmol) in 6 mL of acetonitrile at 0° C. Then 2-methyl-3-butyn-2-ol was added dropwise into this reaction, which was stirred for 30 additional min. The solvent was removed by rotary evaporation, and the residue was diluted with DCM. After separation, the organic layer was washed with 1M HCl, 1M NaOH, sat NaHCO3 and brine, was dried over MgSO4 and concentrated in vacuum. The crude product was dissolved in 2 ml of xylene and subjected to microwave irradiation (130° C., 220 W) for 30 min. The solvent was removed by rotary evaporation and the product concentrated in vacuum. The crude product was purified by column chromatography (silica gel) (10:1 Hx/EtOAc) to give 300 mg of a yellow solid (23% over the two steps). 1H NMR (CDCl3): 1.45 (s, 6H), 5.86 (d, 1H, J=10.4), 6.44 (d, 1H, J=10), 6.90 (d, 1H, J=8.8), 7.14 ppm (s, 1H, J=8.4). HRMS (ESI) m/z calcd for C10H11NOBr [(M+H)+] 240.0024. found: 240.0026.
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